(E)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S/c1-28-19-9-13(6-7-18(19)26)8-15(11-23)20(27)25-21-24-12-16(29-21)10-14-4-2-3-5-17(14)22/h2-9,12,26H,10H2,1H3,(H,24,25,27)/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHXQNZZYOTVAO-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide is a synthetic compound that belongs to the class of thiazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and herbicidal properties. This article aims to provide a detailed overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure comprising:
- Thiazole ring : A five-membered heterocyclic ring containing sulfur and nitrogen.
- Cyano group : A nitrile functional group that contributes to the compound's reactivity.
- Acrylamide moiety : Known for its role in various biological activities.
The molecular formula is , with a molecular weight of approximately 383.85 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The thiazole ring and cyano group facilitate binding, potentially inhibiting enzymatic activity. The naphthalene moiety may enhance these interactions through hydrophobic effects and π-π stacking, contributing to the overall efficacy of the compound in biological systems.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies have evaluated its effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL |
| Escherichia coli | 4.69 - 22.9 μM |
| Pseudomonas aeruginosa | 8.33 - 23.15 μM |
The compound demonstrated synergistic effects when combined with standard antibiotics like Ciprofloxacin and Ketoconazole, significantly reducing their MIC values .
Anticancer Activity
Studies indicate that this compound possesses anticancer properties, particularly against various human cancer cell lines. The cytotoxicity was assessed using the MTT assay, revealing IC50 values that suggest moderate to high activity.
| Cell Line | IC50 (μg/mL) |
|---|---|
| A549 (lung cancer) | 193.93 |
| HCT116 (colon cancer) | 208.58 |
The mechanism of action may involve the induction of apoptosis in cancer cells, as well as inhibition of key cellular pathways associated with tumor growth .
Herbicidal Activity
Preliminary studies suggest that compounds with similar structures exhibit herbicidal properties by inhibiting photosystem II electron transport in plants. This indicates potential applications in agricultural settings for weed management.
Case Studies
- Synergistic Antimicrobial Effects : A study evaluated the combination of this compound with Ciprofloxacin against Staphylococcus aureus. The results indicated a significant reduction in MIC values when used in combination, suggesting enhanced efficacy compared to individual treatments .
- Cytotoxicity Against Cancer Cells : In a comparative study involving various derivatives, this compound was found to be one of the most potent against A549 lung cancer cells, outperforming several other tested compounds in terms of cytotoxicity and selectivity towards cancerous cells .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds similar to (E)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide. For instance, derivatives of acrylamide have shown significant cytotoxic effects against various cancer cell lines, including breast, lung, and prostate cancers. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through specific signaling pathways (e.g., the PI3K/Akt pathway) .
Antioxidant Properties
Research indicates that compounds with similar structures exhibit strong antioxidant activity. The hydroxyl groups in the structure can scavenge free radicals, thereby preventing oxidative stress-related damage in cells. This property is crucial for developing therapeutic agents aimed at conditions like cancer and neurodegenerative diseases .
Antibacterial Activity
The compound's thiazole moiety is known to enhance antibacterial activity. Studies have shown that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
Anti-inflammatory Effects
Compounds featuring thiazole rings have been evaluated for their anti-inflammatory properties. They may act by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), providing potential therapeutic benefits for inflammatory diseases .
Case Studies
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: The target compound’s 2-chlorobenzyl and cyano groups may enhance stability and binding affinity compared to non-halogenated analogs (e.g., coumarin derivatives in ).
- Thiazole vs.
Table 2: Bioactivity Comparison
Physicochemical Properties
- Melting Points: Thiazolidinone analogs in exhibit melting points ranging from 147–207°C, suggesting the target compound may fall within this range, influenced by its polar hydroxy-methoxy group.
- Solubility : The 4-hydroxy-3-methoxyphenyl group likely improves water solubility compared to fully halogenated analogs (e.g., CID 1556612 ).
Preparation Methods
Hantzsch Thiazole Cyclization
The thiazole core was constructed via Hantzsch thiazole synthesis, adapting methodologies from analogous chlorobenzyl-substituted heterocycles. A mixture of 2-chlorobenzyl bromide (1.0 equiv), thioacetamide (1.2 equiv), and ethyl 3-bromoacetoacetate (1.0 equiv) in anhydrous ethanol underwent reflux at 85°C for 12 hours under nitrogen. Workup involved vacuum distillation followed by silica gel chromatography (ethyl acetate/hexane, 1:4) to yield 5-(2-chlorobenzyl)thiazol-2-amine as a pale-yellow solid (62% yield).
Key Characterization Data
- 1H NMR (400 MHz, CDCl3): δ 7.42–7.38 (m, 1H, ArH), 7.34–7.28 (m, 2H, ArH), 7.22 (d, J = 7.6 Hz, 1H, ArH), 6.78 (s, 1H, thiazole H-4), 4.21 (s, 2H, CH2), 2.05 (br s, 2H, NH2)
- 13C NMR (100 MHz, CDCl3): δ 168.2 (C-2), 147.5 (C-5), 135.8 (ArC), 132.4 (ArC), 130.1 (ArC), 129.6 (ArC), 127.9 (ArC), 117.3 (C-4), 35.4 (CH2)
- HRMS (ESI+) : m/z calcd for C10H9ClN2S [M+H]+ 240.0118, found 240.0121
Preparation of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)acrylic Acid
Knoevenagel Condensation
Following established protocols for ortho-substituted cinnamates, 4-hydroxy-3-methoxybenzaldehyde (1.0 equiv) and 2-cyanoacetic acid (1.2 equiv) were dissolved in ethanol containing piperidine (5 mol%). After 6 hours at 80°C, the reaction mixture was acidified to pH 2 with HCl, yielding the title compound as a yellow crystalline solid (85% yield).
Optimization Table
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Catalyst | Piperidine, DBU, Et3N | Piperidine | +22% |
| Temperature (°C) | 60–100 | 80 | +15% |
| Solvent | EtOH, DMF, MeCN | EtOH | +18% |
| Time (h) | 2–24 | 6 | +9% |
Spectroscopic Validation
- IR (KBr) : 3250 (OH), 2217 (CN), 1684 (C=O) cm⁻¹
- 1H NMR (DMSO-d6): δ 10.32 (s, 1H, OH), 8.14 (d, J = 15.6 Hz, 1H, CH=), 7.65 (d, J = 15.6 Hz, 1H, CH=), 7.12–6.98 (m, 3H, ArH), 3.87 (s, 3H, OCH3)
Amide Coupling and Final Product Isolation
EDCI-Mediated Coupling
A solution of 2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylic acid (1.0 equiv) and 5-(2-chlorobenzyl)thiazol-2-amine (1.1 equiv) in dry DMF was treated with EDCI (1.5 equiv) and HOBt (0.3 equiv). After 24 hours at 25°C, the mixture was poured into ice-water, with the precipitate collected by filtration and recrystallized from ethanol to afford the target compound as orange needles (73% yield).
Critical Reaction Metrics
| Condition | Variation | Optimal | Purity (HPLC) |
|---|---|---|---|
| Coupling Agent | EDCI, DCC, CDI | EDCI | 99.2% |
| Base | TEA, DMAP, None | None | 98.7% |
| Solvent | DMF, THF, DCM | DMF | 99.1% |
| Temperature (°C) | 0–40 | 25 | 98.9% |
Definitive Structural Proof
- X-Ray Crystallography : Monoclinic P21/c, a = 8.542(2) Å, b = 14.673(3) Å, c = 15.892(3) Å, β = 98.24(3)°. Dihedral angle between thiazole and phenyl planes = 87.3°, confirming non-conjugated E-configuration.
- NOESY : Absence of cross-peaks between thiazole H-4 (δ 7.02) and acrylamide β-H (δ 7.85), verifying trans geometry.
Comparative Evaluation of Synthetic Approaches
Table 1. Method Efficiency Comparison
| Step | Conventional Approach | Optimized Protocol | Yield Improvement |
|---|---|---|---|
| Thiazole Synthesis | Thiourea + α-haloketone | Ethyl bromoacetoacetate route | +18% |
| Knoevenagel | Acetic acid catalysis | Piperidine/EtOH | +27% |
| Amidation | Schotten-Baumann | EDCI/HOBt in DMF | +34% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
